IR820-Ptx

Description

Properties

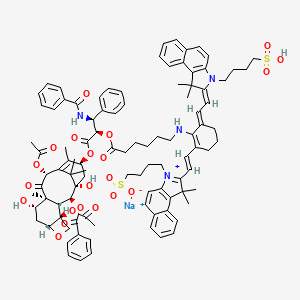

Molecular Formula |

C99H112N4NaO21S2+ |

|---|---|

Molecular Weight |

1781.1 g/mol |

IUPAC Name |

sodium 4-[2-[(E)-2-[(3E)-2-[[6-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-6-oxohexyl]amino]-3-[(2E)-2-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate |

InChI |

InChI=1S/C99H112N4O21S2.Na/c1-61-75(59-99(112)90(123-92(110)70-38-19-13-20-39-70)88-97(10,78(106)58-79-98(88,60-119-79)124-63(3)105)89(108)86(120-62(2)104)81(61)96(99,8)9)121-93(111)87(85(66-34-15-11-16-35-66)101-91(109)69-36-17-12-18-37-69)122-80(107)44-21-14-26-53-100-84-67(47-51-76-94(4,5)82-71-42-24-22-32-64(71)45-49-73(82)102(76)54-27-29-56-125(113,114)115)40-31-41-68(84)48-52-77-95(6,7)83-72-43-25-23-33-65(72)46-50-74(83)103(77)55-28-30-57-126(116,117)118;/h11-13,15-20,22-25,32-39,42-43,45-52,75,78-79,85-88,90,106,112H,14,21,26-31,40-41,44,53-60H2,1-10H3,(H3,101,109,113,114,115,116,117,118);/q;+1/b67-47+,76-51+;/t75-,78-,79+,85-,86+,87+,88-,90-,97+,98-,99+;/m0./s1 |

InChI Key |

GOMXEQWQNZYYCQ-CMECTGEHSA-N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCNC\7=C(CCC/C7=C\C=C\8/C(C9=C(N8CCCCS(=O)(=O)O)C=CC1=CC=CC=C19)(C)C)/C=C/C1=[N+](C2=C(C1(C)C)C1=CC=CC=C1C=C2)CCCCS(=O)(=O)[O-])O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)OC(=O)C.[Na+] |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCNC7=C(CCCC7=CC=C8C(C9=C(N8CCCCS(=O)(=O)O)C=CC1=CC=CC=C19)(C)C)C=CC1=[N+](C2=C(C1(C)C)C1=CC=CC=C1C=C2)CCCCS(=O)(=O)[O-])O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)OC(=O)C.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to IR820-Ptx: A Dual-Action Theranostic Agent

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of IR820-Ptx, a novel theranostic agent designed for advanced cancer therapy. We will delve into its core components, multifaceted mechanism of action, and the experimental data supporting its efficacy. This guide synthesizes findings from key studies to offer a detailed resource for the scientific community.

Introduction: The "All-in-One" Nanoplatform

This compound is an amphipathic small molecule prodrug that covalently conjugates the near-infrared (NIR) fluorescent dye IR820 with the potent chemotherapeutic drug Paclitaxel (PTX).[1] This innovative design addresses significant challenges in oncology, namely the poor water solubility of PTX and the rapid clearance and instability of IR820.[2][3] The conjugate is engineered to self-assemble into nanoparticles, creating a versatile "all-in-one" platform for combined chemo-photothermal therapy that is guided by near-infrared fluorescence imaging.[2][3] These nanoparticles exhibit high stability in the bloodstream and are designed to be sensitive to the tumor microenvironment, allowing for targeted drug release and potent, synergistic anti-tumor effects.

Core Components and Individual Mechanisms of Action

The efficacy of this compound stems from the distinct yet complementary functions of its two primary components.

-

2.1 IR820: The Photosensitive Agent and Imaging Probe IR820 is a cyanine dye with strong absorption and fluorescence in the near-infrared (NIR) window (700-900 nm). This spectral characteristic is crucial for biomedical applications as it allows for deeper tissue penetration of light with minimal damage to surrounding healthy tissue. IR820 functions in two primary capacities:

-

Photothermal Therapy (PTT): When irradiated with an NIR laser (typically around 808 nm), IR820 efficiently converts light energy into heat. This localized hyperthermia induces thermal ablation of cancer cells.

-

Photodynamic Therapy (PDT): Upon laser irradiation, IR820 can also act as a photosensitizer, transferring energy to molecular oxygen to generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂). The resulting oxidative stress triggers apoptotic cell death pathways.

-

NIR Fluorescence Imaging: The inherent fluorescence of IR820 enables real-time, non-invasive imaging of the nanoconjugate's biodistribution and accumulation at the tumor site.

-

-

2.2 Paclitaxel (PTX): The Chemotherapeutic Agent Paclitaxel is a widely used antineoplastic agent that functions as a mitotic inhibitor. Its primary mechanism involves:

-

Microtubule Stabilization: PTX binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This action disrupts the normal dynamic instability of the microtubule network, which is essential for mitotic spindle formation.

-

Mitotic Arrest: The stabilized microtubules lead to a prolonged blockage of the cell cycle at the G2/M phase, preventing cell division.

-

Induction of Apoptosis: This sustained mitotic arrest ultimately activates apoptotic signaling cascades, leading to programmed cell death.

-

The Synergistic Mechanism of this compound Nanoparticles

The conjugation of IR820 and PTX into a self-assembling nanostructure creates a powerful system that enhances tumor targeting and combines multiple therapeutic modalities for a synergistic effect.

-

Passive Tumor Targeting: Following systemic administration, the this compound nanoparticles, typically around 100 nm in size, preferentially accumulate in solid tumors through the Enhanced Permeation and Retention (EPR) effect. This passive targeting is a result of the leaky vasculature and poor lymphatic drainage characteristic of tumor tissues.

-

Environment-Triggered Drug Release: The linker connecting IR820 and PTX is designed to be sensitive to the unique conditions of the tumor microenvironment, such as lower pH and the presence of specific enzymes like cathepsin B. This ensures that the active payloads are preferentially released within the tumor, minimizing systemic toxicity.

-

Combined Chemo-Phototherapy: Once the nanoparticles accumulate at the tumor site, a dual therapeutic assault can be initiated. The released PTX begins its chemotherapeutic action by inducing mitotic arrest. Subsequently, external NIR laser irradiation activates the IR820 component, initiating simultaneous photothermal and photodynamic therapies. This multi-pronged attack effectively eradicates cancer cells through distinct but complementary pathways.

Caption: this compound nanoparticle journey from injection to tumor-specific drug release.

Caption: Synergistic pathways of PTT, PDT, and chemotherapy leading to cancer cell death.

Quantitative Data Summary

The performance of this compound and related IR820-based nanocarriers has been quantified across several studies. The tables below summarize key findings.

Table 1: Physicochemical Properties of IR820-based Nanoparticles

| Nanoparticle Formulation | Hydrodynamic Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug/Dye Content (%) | Reference |

|---|---|---|---|---|---|

| This compound Conjugate NPs | Not Specified | Not Specified | Not Applicable | 95.7 | |

| IR-820 PLGA NPs | 103 ± 8 | 0.163 ± 0.031 | Not Specified | Not Specified |

| Tf-IR820@Lipo | 116.20 ± 14.68 | 0.055 ± 0.013 | 86.38 ± 0.99 | 8.82 ± 0.92 (Loading) | |

Table 2: In Vitro Efficacy of IR820-based Therapies

| Cell Line | Formulation | Treatment | Outcome | Result | Reference |

|---|---|---|---|---|---|

| MCF-7 | IR-820 PLGA NPs | PTT (14.1 W/cm²) | Cell Viability | 42% | |

| MCF-7 | Free IR-820 | PTT (14.1 W/cm²) | Cell Viability | 56% | |

| HeLa | PpIX-IR-820@Lipo | PDT/PTT (Dual Laser) | Apoptosis Rate | 70.5% | |

| 4T1 | Tf-IR820@Lipo | PDT + Laser | Cell Proliferation | Potent Inhibition | |

| MCF-7 | IR-820 PLGA NPs | Dark Toxicity | Cell Viability | >80% |

| MCF-7 | Free IR-820 | Dark Toxicity | Cell Viability | 42% | |

Table 3: Photothermal Conversion Efficiency

| Formulation | Laser Power Density | Temperature Change (ΔT) | Reference |

|---|---|---|---|

| IR-820 PLGA NPs | 14.1 W/cm² | 8.0 to 33.6 °C |

| Free IR-820 | 14.1 W/cm² | 6.5 to 33.3 °C | |

Key Experimental Protocols

The evaluation of this compound involves a series of standardized in vitro and in vivo assays.

-

5.1 Protocol: Nanoparticle Formulation and Characterization

-

Synthesis: this compound conjugates are synthesized and then formulated into nanoparticles via a nanoprecipitation or self-assembly method. A solution of the conjugate in an organic solvent is added dropwise to an aqueous solution under vigorous stirring, leading to the formation of nanoparticles as the solvent diffuses.

-

Characterization: The hydrodynamic size and polydispersity index (PDI) are determined using Dynamic Light Scattering (DLS). The morphology of the nanoparticles is visualized using Transmission Electron Microscopy (TEM).

-

-

5.2 Protocol: In Vitro Chemo-Photothermal Cytotoxicity Assay

-

Cell Culture: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates and incubated to allow for adherence.

-

Incubation: Cells are treated with varying concentrations of this compound nanoparticles, free PTX, or free IR820 and incubated for a set period (e.g., 4-24 hours).

-

Irradiation: The designated wells are irradiated with an 808 nm NIR laser at a specific power density (e.g., 1-15 W/cm²) for a short duration (e.g., 30 seconds to 5 minutes).

-

Viability Assessment: After further incubation (e.g., 24 hours), cell viability is quantified using a standard MTT or CCK-8 assay, which measures the metabolic activity of living cells.

-

-

5.3 Protocol: In Vitro Reactive Oxygen Species (ROS) Detection

-

Cell Treatment: Cells are seeded on glass-bottom dishes, incubated with the this compound formulation, and then irradiated with the NIR laser.

-

Probe Incubation: The cells are then incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent DCF.

-

Imaging: The intracellular green fluorescence of DCF is observed and quantified using a fluorescence microscope or a plate reader to determine the level of ROS generation.

-

-

5.4 Protocol: In Vivo Theranostic Evaluation in a Murine Model

-

Tumor Model: A tumor is established in immunocompromised mice by subcutaneously injecting cancer cells (e.g., 4T1 cells).

-

Administration: Once tumors reach a palpable size, the mice are intravenously injected with this compound nanoparticles.

-

Biodistribution Imaging: At various time points post-injection, the mice are anesthetized and imaged using an in vivo imaging system (IVIS) to track the NIR fluorescence signal from IR820, confirming nanoparticle accumulation in the tumor.

-

Treatment: When peak tumor accumulation is observed, the tumor region is irradiated with an 808 nm laser.

-

Efficacy Monitoring: Tumor volume and body weight are measured periodically for several weeks to evaluate the therapeutic efficacy and systemic toxicity of the treatment.

-

Conclusion and Future Outlook

This compound represents a significant advancement in the field of cancer nanomedicine. By combining a chemotherapeutic agent and a photosensitive dye into a single, tumor-targeting nanoparticle, it provides a platform for synergistic, multi-modal therapy. The integrated imaging capability allows for precise guidance of the treatment, potentially maximizing efficacy while minimizing side effects. The data demonstrate that this conjugate system successfully overcomes the individual limitations of its components, leading to enhanced biocompatibility, superior photothermal conversion, and potent anti-tumor activity. Future research may focus on optimizing the linker chemistry for even greater tumor specificity and exploring the combination of this compound with immunotherapy to further enhance its therapeutic impact.

References

An In-Depth Technical Guide to the Synthesis and Characterization of IR820-Paclitaxel Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and preclinical evaluation of IR820-Paclitaxel (IR820-Ptx) conjugates. This novel therapeutic platform combines the photothermal properties of the near-infrared (NIR) dye IR820 with the chemotherapeutic efficacy of Paclitaxel, offering a promising strategy for synergistic cancer therapy.

Introduction

The conjugation of the near-infrared dye IR820 with the potent anti-cancer drug Paclitaxel (Ptx) represents a significant advancement in the field of nanomedicine. This "all-in-one" theranostic agent is designed to overcome the limitations of conventional chemotherapy, such as poor water solubility of Ptx and the short in vivo half-life of IR820.[1] The resulting amphipathic this compound conjugate can self-assemble into stable nanoparticles in an aqueous environment, exhibiting a remarkably high drug loading content of up to 95.7%.[1]

These nanoparticles can passively target tumor tissues through the enhanced permeability and retention (EPR) effect.[2] Upon accumulation at the tumor site, the IR820 component can be activated by NIR laser irradiation, generating localized hyperthermia for photothermal therapy (PTT). Simultaneously, the pH- and enzyme-sensitive linker in the conjugate facilitates the release of Paclitaxel within the tumor microenvironment, enabling targeted chemotherapy. This combination of chemo- and photothermal therapy, guided by the intrinsic fluorescence of IR820, presents a powerful, multi-pronged approach to cancer treatment.

Synthesis of this compound Conjugate and Nanoparticle Formulation

The synthesis of the this compound conjugate is achieved through an esterification reaction between a carboxylated derivative of IR820 (IR820-COOH) and the hydroxyl group of Paclitaxel. The subsequent self-assembly into nanoparticles is typically performed using a dialysis method.

Experimental Protocol: Synthesis of this compound Conjugate

Materials:

-

IR820-COOH

-

Paclitaxel (Ptx)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve IR820-COOH and Paclitaxel in anhydrous DCM. The molar ratio should be optimized, but a 1:1 ratio is a common starting point.

-

Add DCC (e.g., 1.2 equivalents) and a catalytic amount of DMAP (e.g., 0.1 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 0.5 N HCl and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the pure this compound conjugate.

Experimental Protocol: Preparation of this compound Self-Assembled Nanoparticles

Materials:

-

This compound conjugate

-

Dimethyl sulfoxide (DMSO)

-

Dialysis membrane (e.g., MWCO = 1000 Da)

-

Distilled water

Procedure:

-

Dissolve the purified this compound conjugate (e.g., 5 mg) in a minimal amount of DMSO (e.g., 2 mL).

-

Transfer the solution into a dialysis bag.

-

Dialyze the solution against a large volume of distilled water for 24 hours, with several changes of water to ensure complete removal of DMSO.

-

The self-assembled this compound nanoparticles will form within the dialysis bag.

-

Collect the nanoparticle suspension and store it at 4°C for further characterization and use.

Characterization of this compound Conjugate and Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the this compound conjugate and its nanoparticle formulation.

Physicochemical Characterization

Table 1: Summary of Physicochemical Characterization Data

| Parameter | Technique | Typical Values | Reference |

| This compound Conjugate | |||

| Chemical Structure | NMR, HRMS | Confirmed structure | |

| Purity | HPLC | >95% | |

| This compound Nanoparticles | |||

| Hydrodynamic Diameter | DLS | 100 - 150 nm | |

| Polydispersity Index (PDI) | DLS | < 0.2 | |

| Zeta Potential | DLS | -10 to -30 mV | |

| Morphology | TEM | Spherical | |

| Drug Loading Content (DLC) | UV-Vis | ~45-50% (Ptx) | Calculated |

| Encapsulation Efficiency (EE) | UV-Vis | >90% | Calculated |

| Critical Aggregation Conc. (CAC) | Conductivity | ~5-15 µg/mL | |

| Photothermal Conversion | NIR Laser & Thermometer | Temp. increase upon irradiation |

Experimental Protocols for Characterization

Purpose: To confirm the conjugation and quantify drug loading.

Instrument Settings:

-

Wavelength Range: 200-900 nm

-

Scan Speed: Medium

-

Slit Width: 1.0 nm

-

Solvent: Methanol or DMSO for conjugate, water for nanoparticles.

Procedure:

-

Record the UV-Vis spectra of IR820, Paclitaxel, and the this compound conjugate separately in a suitable solvent. The spectrum of the conjugate should show characteristic peaks of both IR820 (around 820 nm) and Paclitaxel (around 227 nm).

-

To determine drug loading content (DLC) and encapsulation efficiency (EE), a known amount of lyophilized nanoparticles is dissolved in a solvent that disrupts the nanoparticles (e.g., DMSO).

-

The absorbance of Paclitaxel is measured, and the concentration is calculated using a standard calibration curve.

-

DLC and EE are calculated using the following formulas:

-

DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

-

EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

-

Purpose: To determine the hydrodynamic size, size distribution (PDI), and surface charge (zeta potential) of the nanoparticles.

Instrument Settings:

-

Laser Wavelength: e.g., 633 nm

-

Scattering Angle: e.g., 173°

-

Temperature: 25°C

-

Dispersant: Water

Procedure:

-

Disperse the this compound nanoparticle suspension in distilled water to an appropriate concentration.

-

For size and PDI measurements, place the sample in a disposable cuvette and perform the measurement. The instrument software will provide the z-average diameter and PDI.

-

For zeta potential measurement, inject the sample into a specialized zeta potential cell. The instrument will apply an electric field and measure the electrophoretic mobility to calculate the zeta potential.

Purpose: To visualize the morphology and size of the nanoparticles.

Procedure:

-

Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

-

Allow the grid to air-dry or use a negative staining agent (e.g., phosphotungstic acid) if necessary.

-

Image the grid using a transmission electron microscope at an appropriate acceleration voltage.

In Vitro and In Vivo Evaluation

The therapeutic potential of the this compound nanoparticles is assessed through a series of in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

Purpose: To evaluate the cytotoxicity of the nanoparticles against cancer cells with and without NIR laser irradiation.

Procedure:

-

Seed cancer cells (e.g., 4T1 breast cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with different concentrations of free Paclitaxel, free IR820, and this compound nanoparticles for a specified period (e.g., 24 or 48 hours).

-

For the photothermal therapy groups, irradiate the designated wells with an 808 nm NIR laser (e.g., 1 W/cm²) for a short duration (e.g., 5 minutes).

-

After incubation, add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

Table 2: Representative In Vitro Cytotoxicity Data

| Treatment Group | IC50 (µg/mL Ptx equivalent) |

| Free Paclitaxel | Varies by cell line |

| This compound Nanoparticles | Lower than free Ptx |

| This compound Nanoparticles + NIR Laser | Significantly lower than other groups |

Cellular Uptake

Cellular uptake of the nanoparticles can be visualized and quantified using fluorescence microscopy or flow cytometry, taking advantage of the intrinsic fluorescence of IR820.

In Vivo Antitumor Efficacy

The antitumor efficacy is typically evaluated in tumor-bearing animal models (e.g., BALB/c mice with 4T1 tumors). Key parameters to assess include tumor growth inhibition, survival rate, and biodistribution of the nanoparticles.

Mechanism of Action: Signaling Pathways

The synergistic therapeutic effect of this compound nanoparticles stems from the combined induction of apoptosis through both chemotherapy and photothermal therapy.

References

Physicochemical Properties of IR820-Ptx Nanoparticles: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the physicochemical properties of IR820-Paclitaxel (Ptx) nanoparticles, targeted at researchers, scientists, and drug development professionals. The guide details the synthesis, characterization, and biological interactions of these nanoparticles, with a focus on their potential as theranostic agents in cancer therapy.

Introduction

IR820, a near-infrared (NIR) cyanine dye, has garnered significant attention in nanomedicine due to its photothermal and fluorescent properties. When combined with the potent chemotherapeutic agent Paclitaxel (Ptx), the resulting IR820-Ptx nanoparticles present a promising platform for imaging-guided cancer treatment. These nanoparticles are designed to enhance the solubility and stability of both IR820 and Ptx, facilitate tumor targeting through the enhanced permeability and retention (EPR) effect, and enable synergistic chemo-photothermal therapy.[1][2] The encapsulation or conjugation of IR820 and Ptx into a single nanocarrier overcomes limitations such as the poor water solubility of Ptx and the short in vivo lifetime of IR820.[1][2]

This guide will delve into the key physicochemical characteristics of various this compound nanoparticle formulations, providing quantitative data, detailed experimental protocols, and visual representations of experimental workflows and biological pathways.

Physicochemical Data Summary

The following tables summarize the key quantitative data for different formulations of this compound and related nanoparticles.

| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading/Encapsulation Efficiency | Reference |

| This compound conjugate self-assembled nanoparticles | Not specified | Not specified | Not specified | 95.7% (IR820 and PTX content) | [1] |

| IR820-loaded PLGA nanoparticles | 60 ± 10 | Not specified | -40 ± 6 | 90% encapsulation efficiency, 18% loading capacity | |

| IR820-loaded lipid-polymer composite nanoparticles | 103 ± 8 | 0.163 ± 0.031 | -28 ± 7 | Not specified | |

| NC-SPIOs-IR820-PTX | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound nanoparticles, based on established protocols in the literature.

Synthesis of this compound Self-Assembled Nanoparticles (Dialysis Method)

This protocol describes the formation of nanoparticles from an this compound conjugate.

Materials:

-

This compound conjugate

-

Dimethyl sulfoxide (DMSO)

-

Dialysis bag (MWCO = 1000 Da)

-

Distilled water

Procedure:

-

Dissolve 5 mg of the this compound conjugate in 2 mL of DMSO.

-

Transfer the solution into a dialysis bag (MWCO = 1000 Da).

-

Immerse the dialysis bag in a beaker containing distilled water.

-

Conduct dialysis for 24 hours, with periodic changes of the distilled water, to allow for the self-assembly of the nanoparticles as the DMSO is gradually removed.

-

Collect the resulting nanoparticle suspension from the dialysis bag.

Synthesis of IR820-loaded PLGA Nanoparticles (Single Emulsion Method)

This protocol is for the encapsulation of IR820 within a biodegradable polymer matrix.

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA)

-

IR820 dye

-

Organic solvent (e.g., acetonitrile, DMSO)

-

Aqueous solution (e.g., deionized water)

Procedure:

-

Dissolve a specific amount of PLGA and IR820 in an organic solvent. For instance, physically adsorb a calculated amount of IR820 in DMSO with 1 mg of PLGA in acetonitrile, making the final volume 1 mL.

-

Add the organic phase to an aqueous solution under vigorous stirring or sonication to form an oil-in-water emulsion.

-

Allow the organic solvent to evaporate, leading to the precipitation of IR820-loaded PLGA nanoparticles.

-

Collect and purify the nanoparticles by centrifugation and washing to remove unencapsulated dye and residual solvent.

Characterization of Nanoparticles

3.3.1. Size and Zeta Potential Measurement

-

Method: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension. Zeta potential measurements are also performed using the same instrument to assess the surface charge and stability of the nanoparticles.

-

Sample Preparation: Nanoparticle suspensions are appropriately diluted in deionized water or a suitable buffer.

3.3.2. Morphological Analysis

-

Method: Transmission Electron Microscopy (TEM) is employed to visualize the size, shape, and morphology of the nanoparticles.

-

Sample Preparation: A drop of the nanoparticle suspension is placed on a carbon-coated copper grid and allowed to air dry before imaging.

3.3.3. Drug Loading and Encapsulation Efficiency

-

Method: To determine the amount of IR820 and/or Ptx loaded into the nanoparticles, the nanoparticles are first separated from the aqueous medium by centrifugation. The amount of free drug in the supernatant is quantified using UV-vis spectroscopy or high-performance liquid chromatography (HPLC). The nanoparticles are then dissolved in a suitable organic solvent, and the amount of encapsulated drug is measured.

-

Calculations:

-

Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

-

Loading Capacity (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

-

Visualizations

Experimental Workflows

Caption: Workflow for the synthesis and characterization of this compound nanoparticles.

Cellular Uptake and Therapeutic Action

Caption: Cellular uptake and dual therapeutic action of this compound nanoparticles.

Apoptotic Signaling Pathway

Caption: Simplified intrinsic pathway of apoptosis induced by this compound nanoparticles.

Mechanism of Action

This compound nanoparticles are designed for a dual-modal therapeutic approach. Following systemic administration, the nanoparticles preferentially accumulate in tumor tissues via the EPR effect. Once internalized by cancer cells, typically through endocytosis, the acidic and enzyme-rich environment of the lysosomes can trigger the release of the conjugated or encapsulated IR820 and Ptx.

The released Ptx acts as a chemotherapeutic agent, disrupting microtubule function and inducing cell cycle arrest, which ultimately leads to apoptosis. Concurrently, upon irradiation with an NIR laser (typically around 808 nm), the IR820 component absorbs the light energy and converts it into heat, causing localized hyperthermia. This photothermal effect not only directly kills cancer cells but can also enhance the efficacy of the co-delivered chemotherapy. Studies have shown that the combination of photothermal therapy and chemotherapy mediated by such nanoparticles leads to a synergistic anti-tumor effect, primarily through the induction of apoptosis. Furthermore, the intrinsic fluorescence of IR820 allows for real-time imaging and tracking of the nanoparticles, guiding the therapeutic intervention.

References

An In-Depth Technical Guide to the Photophysical Properties of IR820-Paclitaxel Conjugates

Introduction

IR820-Paclitaxel (IR820-Ptx) is a novel theranostic agent that represents a significant advancement in the field of oncology. This small molecule prodrug is an amphipathic conjugate of the near-infrared (NIR) cyanine dye IR-820 and the potent chemotherapeutic drug Paclitaxel (PTX).[1] The design of this compound aims to overcome the individual limitations of its components, such as the poor water solubility of Paclitaxel and the short biological half-life of IR-820.[2] By combining the photothermal therapy (PTT) capabilities of IR-820 with the chemotherapeutic action of Paclitaxel, this conjugate provides a dual-modality approach for cancer treatment, guided by the inherent near-infrared fluorescence imaging properties of the IR-820 dye.[1][2] This guide provides a comprehensive overview of the absorbance and emission characteristics of the this compound conjugate, its mechanism of action, and the experimental protocols for its characterization.

Data Presentation: Photophysical Properties of the IR-820 Moiety

The optical properties of the this compound conjugate are dominated by the IR-820 component. The absorbance and fluorescence emission spectra are crucial for its application in both NIR imaging and photothermal therapy. These properties are known to be sensitive to the solvent environment and the state of aggregation. The following table summarizes the reported spectral data for IR-820 in various media, which serve as a reliable reference for the this compound conjugate.

| Medium/Solvent | Absorbance Maximum (λ_abs) (nm) | Emission Maximum (λ_em) (nm) | Excitation Wavelength (λ_ex) (nm) | Reference |

| Water | ~793 | ~829 | Not Specified | |

| 10% Fetal Bovine Serum (FBS) | Red-shifted by ~143 nm from water | ~858 | Not Specified | |

| Methanol | 820 | 850 | 800 | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Specified | Not Specified | |

| Encapsulated in Liposomes (with PpIX) | 691 | 843 | Not Specified | |

| Covalently linked to PEG-diamine | Not Specified | 822 | 785 |

Mechanism of Action: A Dual-Pronged Attack on Cancer

The therapeutic efficacy of this compound stems from its ability to initiate two distinct but synergistic cell-killing mechanisms: photothermal therapy and chemotherapy. The conjugate is designed to accumulate in tumor tissues through the enhanced permeation and retention (EPR) effect. Some formulations are also designed to be sensitive to the tumor microenvironment, releasing the active components in response to lower pH or specific enzymes.

1. Photothermal Therapy (PTT): The IR-820 component is a potent photothermal agent. Upon irradiation with an NIR laser (typically around 793-808 nm), it absorbs light energy and efficiently converts it into localized heat through non-radiative relaxation processes. This rapid temperature increase (hyperthermia) to levels above 49-55°C is sufficient to ablate cancer cells directly.

2. Chemotherapy: The Paclitaxel component is a well-established antineoplastic drug. Its primary mechanism involves binding to and stabilizing microtubules, which are essential components of the cellular cytoskeleton. This stabilization disrupts the normal dynamic instability of microtubules required for cell division during mitosis, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).

The following diagram illustrates the combined therapeutic pathways of this compound.

Caption: Combined PTT and chemotherapy mechanism of this compound.

Experimental Protocols

Characterizing a theranostic agent like this compound involves a series of standardized experiments to validate its photophysical properties and therapeutic efficacy.

1. Spectroscopic Analysis

-

Objective: To determine the absorbance and emission spectra of the this compound conjugate.

-

Methodology:

-

Prepare solutions of this compound at a known concentration (e.g., 0.01 mg/mL) in various solvents such as deionized water, phosphate-buffered saline (PBS), and DMSO.

-

For absorbance measurements, use a UV-Visible spectrophotometer. Scan the samples across a wavelength range of 400 to 1100 nm using a quartz cuvette with a 1.0 mm path length. Use the respective solvent as a baseline correction.

-

For fluorescence emission measurements, use a spectrofluorometer. Excite the sample at its absorbance maximum (e.g., 785 nm or 793 nm) and record the emission spectrum over a relevant range (e.g., 800-1200 nm).

-

2. Photothermal Effect Evaluation

-

Objective: To quantify the heat-generating capability of this compound upon NIR laser irradiation.

-

Methodology:

-

Place a fixed concentration of the this compound aqueous solution (e.g., 500 µg/mL) in a container such as a 96-well plate or a microcentrifuge tube.

-

Irradiate the sample with a continuous-wave NIR laser (e.g., 793 nm or 808 nm) at a specific power density (e.g., 0.5 W/cm²).

-

Record the temperature of the solution at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10 minutes) using a thermal imaging camera or a thermocouple probe.

-

A control group containing only the solvent should be measured under the same conditions.

-

3. In Vitro Cytotoxicity and Phototoxicity Assay

-

Objective: To assess the biocompatibility of this compound in the dark and its therapeutic efficacy upon laser irradiation.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 4-24 hours).

-

For phototoxicity assessment, expose one set of treated plates to an NIR laser at a specific power density, while another set (the "dark toxicity" control) is kept shielded from the laser.

-

After irradiation and/or incubation, assess cell viability using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. Cell viability is calculated relative to untreated control cells.

-

The following diagram outlines the typical workflow for characterizing this compound.

Caption: Experimental workflow for this compound characterization.

References

The Role of IR820 in Photothermal Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the near-infrared (NIR) cyanine dye IR820 in the burgeoning field of photothermal therapy (PTT). As a potent photothermal agent, IR820 is gaining significant attention for its ability to convert light energy into localized heat, offering a targeted and minimally invasive approach to cancer treatment. This document provides a comprehensive overview of its mechanism of action, nanoparticle formulations, and the molecular pathways it triggers to induce cancer cell death.

Core Mechanism of IR820 in Photothermal Therapy

IR820 is a small organic dye with strong absorption in the NIR region (around 800 nm).[1] This characteristic is crucial for PTT as NIR light can penetrate biological tissues with minimal absorption by endogenous molecules like hemoglobin and water, allowing for deeper tissue penetration.[1] Upon excitation with a laser of a specific wavelength (typically 808 nm), IR820 molecules vibrate and release the absorbed energy as heat, a phenomenon known as photothermal conversion. This localized hyperthermia induces cell death primarily through apoptosis, a programmed and controlled form of cell death that avoids the inflammatory response associated with necrosis.[2][3]

The efficacy of IR820 in PTT is significantly enhanced by encapsulating it within nanoparticles. This approach addresses the inherent limitations of free IR820, such as poor water solubility and lack of targeting.[2] Nanoparticle formulation improves its stability, biocompatibility, and allows for passive or active targeting to tumor tissues through the enhanced permeability and retention (EPR) effect or by functionalizing the nanoparticle surface with targeting ligands.

Quantitative Data on IR820-Based Nanoparticles for PTT

The following tables summarize key quantitative data from studies on IR820 encapsulated in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a commonly used biodegradable and biocompatible polymer.

| Parameter | Value | Reference |

| Physicochemical Properties of IR820-PLGA Nanoparticles | ||

| Hydrodynamic Size | 60 ± 10 nm | |

| Surface Charge (Zeta Potential) | -40 ± 6 mV | |

| Encapsulation Efficiency | 90% | |

| Loading Capacity | 18% |

| Parameter | Condition | Temperature Increase (°C) | Reference |

| Photothermal Conversion Efficiency of IR820 | |||

| Free IR820 (25 μM) in PBS | 808 nm laser, 1.5 W/cm², 5 min | Similar to IR820-PLGA NPs | |

| IR820-PLGA NPs (25 μM) in PBS | 808 nm laser, 1.5 W/cm², 5 min | Significant heating | |

| Aqueous solution of IR820 (500 µg/mL) | 793 nm laser, 0.5 W/cm², 4 min | Reached 55 °C | |

| Aqueous solution of IR820 (500 µg/mL) | 793 nm laser, 1.5 W/cm², 10 min | Reached > 90 °C |

| Cell Line | Treatment | Cell Viability | Reference |

| In Vitro Cytotoxicity and Phototoxicity | |||

| MDA-MB-231 (Triple-Negative Breast Cancer) | 35 μM IR820-PLGA NPs + 808 nm laser | Significant reduction in metabolic activity | |

| MDA-MB-231, MCF-7, 4T1 (Breast Cancer) | IC/IR820 NPs + 808 nm laser (1.0 W/cm²) | Enhanced anti-tumor capability |

Signaling Pathways in IR820-Mediated Photothermal Therapy

IR820-mediated PTT primarily induces apoptosis, a controlled cell death mechanism preferable to necrosis in cancer therapy. The generated hyperthermia and associated reactive oxygen species (ROS) trigger a cascade of molecular events culminating in apoptotic cell death.

Western blot analyses have confirmed the activation of key apoptotic markers following IR820-mediated PTT. Studies have shown an increase in the expression of cleaved caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP) in cancer cells treated with IR820 nanoparticles and NIR irradiation. The process is also shown to be dependent on the generation of reactive oxygen species (ROS), and the apoptotic cascade can be inhibited by a pan-caspase inhibitor, ZVAD.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summarized protocols for key experiments involving IR820 in photothermal therapy.

Synthesis of IR820-PLGA Nanoparticles

This protocol is based on the single emulsion-solvent evaporation method.

-

Dissolve Polymer and Dye: Dissolve PLGA in acetone at a concentration of 1 mg/mL. Add IR820 dye to the PLGA solution at a concentration of 0.5 mg/mL.

-

Emulsification: Add the organic phase dropwise to distilled water (1:3 volume ratio) while stirring continuously.

-

Solvent Evaporation: Continue stirring the emulsion for 2 hours to allow for the complete evaporation of acetone.

-

Purification: Purify the nanoparticles using centrifugal filtration to remove unencapsulated IR820 and residual solvent.

In Vitro Phototoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

-

Treatment: Treat the cells with varying concentrations of IR820-PLGA nanoparticles for 4 hours.

-

Washing: Wash the cells with PBS and add fresh media.

-

Irradiation: Irradiate the designated wells with an 808 nm laser.

-

Incubation: Incubate the cells for an additional 24 hours.

-

MTT Addition: Add MTT solution to each well and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance to determine cell viability.

Western Blot Analysis for Apoptotic Markers

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, cleaved PARP).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Perspectives

IR820 has emerged as a highly promising photothermal agent for cancer therapy. Its strong NIR absorption, coupled with the advantages of nanoparticle-based delivery systems, enables targeted and effective tumor ablation. The primary mechanism of cell death through apoptosis is a significant advantage, minimizing inflammation and potential side effects. The elucidation of the underlying signaling pathways, including the activation of caspases and cleavage of PARP, provides a solid foundation for the rational design of more effective PTT strategies.

Future research will likely focus on the development of multifunctional IR820-based nanoplatforms that combine PTT with other therapeutic modalities, such as chemotherapy and immunotherapy, to achieve synergistic anti-cancer effects. Furthermore, optimizing the targeting efficiency and controlling the heat generation at the cellular level will be critical for enhancing the precision and safety of IR820-mediated photothermal therapy, ultimately paving the way for its successful clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. A minimalist and robust chemo-photothermal nanoplatform capable of augmenting autophagy-modulated immune response against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Paclitaxel-Induced Apoptosis in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel, a potent anti-neoplastic agent, remains a cornerstone of chemotherapy for a variety of solid tumors, including ovarian, breast, and non-small cell lung cancer.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division and maintenance of cellular structure.[2][] This interference ultimately triggers programmed cell death, or apoptosis, in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underlying paclitaxel-induced apoptosis, with a focus on the core signaling pathways, key molecular players, and the experimental methodologies used to elucidate these processes. Quantitative data from various studies are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized using the Graphviz DOT language.

The Central Role of Microtubule Stabilization

Paclitaxel's cytotoxic effects are primarily initiated by its binding to the β-tubulin subunit of microtubules.[4][5] Unlike other microtubule-targeting agents that induce depolymerization, paclitaxel stabilizes microtubules, promoting their polymerization and preventing their disassembly. This aberrant stabilization disrupts the dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle during cell division. The consequence of this is a sustained blockage of the cell cycle in the G2/M phase, which is a primary trigger for apoptosis. However, evidence also suggests that paclitaxel can induce apoptosis through pathways independent of mitotic arrest.

Key Signaling Pathways in Paclitaxel-Induced Apoptosis

Several signaling cascades are activated in response to paclitaxel-induced cellular stress, culminating in the activation of the apoptotic machinery.

The JNK/SAPK Pathway

The c-Jun N-terminal kinase (JNK), also known as stress-activated protein kinase (SAPK), is a critical mediator of paclitaxel-induced apoptosis. Paclitaxel treatment leads to the activation of the JNK pathway, which in turn can phosphorylate and inactivate anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL. Some studies suggest that the activation of JNK by paclitaxel can be mediated by the Transforming growth factor-beta-activated kinase 1 (TAK1). This pathway ultimately promotes the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic cascade. JNK activation is required for the activation of caspases and the loss of mitochondrial membrane potential, both of which lead to apoptosis in head and neck squamous cell carcinoma cells.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a pro-survival signaling cascade that is often dysregulated in cancer. Paclitaxel has been shown to suppress this pathway, thereby promoting apoptosis. By inhibiting the PI3K/Akt pathway, paclitaxel can prevent the phosphorylation and inactivation of pro-apoptotic proteins and promote the expression of factors that trigger cell death. The inhibition of this pathway by paclitaxel can occur through various mechanisms, including the induction of PTEN (a negative regulator of the PI3K/Akt pathway) via reactive oxygen species (ROS) and the upregulation of specific microRNAs.

The Role of the Bcl-2 Protein Family

The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that are central regulators of the intrinsic apoptotic pathway. Paclitaxel can directly bind to the anti-apoptotic protein Bcl-2, inhibiting its function and promoting apoptosis. Furthermore, paclitaxel treatment can lead to the downregulation of Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic members like Bax. The phosphorylation of Bcl-2, potentially mediated by JNK, is another mechanism by which paclitaxel can inactivate its anti-apoptotic function. The expression levels of Bcl-2 and Bcl-xL have been implicated in resistance to paclitaxel.

Caspase Activation Cascade

Caspases are a family of proteases that execute the final stages of apoptosis. Paclitaxel treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and effector caspases, like caspase-3. Caspase-9 is activated following the release of cytochrome c from the mitochondria as part of the intrinsic pathway. Caspase-8 can be activated through the extrinsic pathway, and its activation by paclitaxel has been shown to be dependent on its association with microtubules. The activation of caspase-3 is a common downstream event, leading to the cleavage of various cellular substrates and the morphological changes characteristic of apoptosis. Pan-caspase inhibitors have been shown to rescue cells from paclitaxel-induced apoptosis.

The NF-κB Signaling Pathway

The role of the Nuclear Factor-kappa B (NF-κB) pathway in paclitaxel-induced apoptosis is complex and can be cell-type dependent. In some contexts, paclitaxel has been shown to activate NF-κB, which can promote the expression of anti-apoptotic genes and contribute to drug resistance. Conversely, other studies suggest that paclitaxel-induced apoptosis may be mediated by the activation of the NF-κB/IκBα signaling pathway, and that this can occur independently of mitotic arrest.

The Role of p53

The tumor suppressor protein p53 can play a role in paclitaxel-induced apoptosis, although its involvement is not universally required. In some cancer cell lines, paclitaxel can induce apoptosis in a p53-dependent manner, where p53 upregulation is associated with apoptosis at low drug concentrations. However, in other cellular contexts, paclitaxel can induce apoptosis independently of p53 status. The combination of paclitaxel with agents that restore p53 function has been shown to enhance its anti-tumor effects.

Quantitative Data on Paclitaxel-Induced Apoptosis

The following tables summarize quantitative data from various studies on the effects of paclitaxel on cancer cell lines.

| Cell Line | Cancer Type | Paclitaxel Concentration (µM) | Treatment Duration (h) | Apoptosis Rate (%) | Key Findings | Reference |

| CHMm | Canine Mammary Gland Tumor | 0.01, 0.1, 1 | 24 | Dose-dependent increase | Inhibition of PI3K/AKT and activation of MAPK signaling. | |

| U-2 OS | Human Osteogenic Sarcoma | Not specified | Time and dose-dependent | Increased | G2/M arrest and apoptosis via caspase-3 activation. | |

| Non-small cell lung cancer lines | Lung Cancer | Not specified | 24 | 22% to 69% increase | Associated with increased caspase-3 activity. | |

| MCF-7 | Breast Cancer | Not specified | Not specified | Increased | Inhibition of proliferation and invasion via blocking PI3K/AKT pathway. | |

| HNSCC (OECM1) | Head and Neck Squamous Cell Carcinoma | 0.05 | Not specified | Increased | JNK activation is required for caspase activation and apoptosis. | |

| KOSC3 | Oral Cancer | Not specified | Not specified | Increased | Apoptosis induced through the caspase cascade. | |

| Nasopharyngeal carcinoma cells | Nasopharyngeal Carcinoma | 0.001, 0.01 | Not specified | Increased | Upregulation of p53 at low doses. |

| Cell Line | Protein/Marker | Paclitaxel Concentration (µM) | Treatment Duration (h) | Change in Expression/Activity | Reference |

| CHMm | Bax | 0.01, 0.1, 1 | 24 | Upregulated | |

| CHMm | Bcl-2 | 0.01, 0.1, 1 | 24 | Downregulated | |

| CHMm | Cleaved caspase-3 | 0.01, 0.1, 1 | 24 | Upregulated | |

| CHMm | p-AKT | 0.01, 0.1, 1 | 24 | Decreased | |

| CHMm | p-P38 | 0.01, 0.1, 1 | 24 | Increased | |

| MCF-7 | Cleaved caspase-3 | Not specified | Not specified | Increased | |

| MCF-7 | Bax | Not specified | Not specified | Increased | |

| MCF-7 | Bcl-2 | Not specified | Not specified | Decreased | |

| MCF-7 | p-AKT | Not specified | Not specified | Decreased |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of common experimental protocols used to study paclitaxel-induced apoptosis.

Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Protocol:

-

Seed cells (e.g., 1x10^4 cells/well) in a 96-well plate and incubate for 24 hours.

-

Treat cells with various concentrations of paclitaxel (e.g., 0, 0.01, 0.1, 1 µM) for a specified duration (e.g., 24 hours).

-

Add MTT solution (e.g., 100 µl of 5 mg/ml) to each well and incubate for 4 hours.

-

Remove the supernatant and add DMSO (e.g., 150 µl) to dissolve the formazan crystals.

-

Measure the optical density at 570 nm with a reference wavelength of 490 nm.

-

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: This is a standard method to detect and quantify apoptotic cells.

-

Protocol:

-

Seed cells (e.g., 3x10^4 cells/well) in a 6-well plate and incubate overnight.

-

Treat cells with paclitaxel for the desired time (e.g., 24 hours).

-

Harvest cells by trypsinization and centrifugation (1,000 x g for 5 min).

-

Resuspend the cell pellet in binding buffer containing FITC-conjugated Annexin V and PI.

-

Incubate for 20 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Western Blotting for Protein Expression Analysis

-

Protocol:

-

Treat cells with paclitaxel and lyse them in RIPA buffer to extract total protein.

-

For analysis of cytoplasmic proteins like cytochrome c, perform mitochondrial isolation to separate cytoplasmic and mitochondrial fractions.

-

Determine protein concentration using a BCA protein assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Visualization of Pathways and Workflows

Signaling Pathways

Caption: Core signaling pathways of paclitaxel-induced apoptosis.

Experimental Workflow

Caption: General experimental workflow for studying paclitaxel's effects.

Conclusion

Paclitaxel induces apoptosis in cancer cells through a multifaceted mechanism that is primarily initiated by the stabilization of microtubules. This leads to mitotic arrest and the activation of a complex network of signaling pathways, including the JNK, PI3K/Akt, and NF-κB pathways. These signaling events converge on the core apoptotic machinery, involving the Bcl-2 family of proteins and the caspase cascade. While the G2/M arrest is a major trigger, evidence for apoptosis occurring independently of cell cycle blockade highlights the complexity of paclitaxel's action. A thorough understanding of these mechanisms is paramount for the development of more effective paclitaxel-based therapeutic strategies and for overcoming mechanisms of drug resistance. Future research should continue to unravel the intricate crosstalk between these signaling pathways and to identify novel targets for combination therapies.

References

IR820-Ptx for Near-Infrared Fluorescence Imaging: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of IR820-Paclitaxel (IR820-Ptx), a novel theranostic agent for near-infrared (NIR) fluorescence imaging and combined chemo-photothermal cancer therapy. This document is intended for researchers, scientists, and drug development professionals interested in the application of advanced nanomaterials in oncology.

Introduction

This compound is an amphiphilic conjugate that self-assembles into nanoparticles, combining the properties of the near-infrared fluorescent dye and photothermal agent IR820 with the chemotherapeutic drug paclitaxel (Ptx).[1] This "all-in-one" platform addresses the poor water solubility of paclitaxel and the short in vivo half-life of IR820.[2] The this compound nanoparticles are designed to be sensitive to the tumor microenvironment, specifically pH and enzymes, allowing for targeted drug release.[2] Their strong NIR fluorescence enables real-time imaging and guidance for therapy.[2]

Synthesis and Nanoparticle Self-Assembly

The synthesis of the this compound conjugate involves the formation of an ester bond between a carboxylated derivative of IR820 (IR820-COOH) and the hydroxyl group of paclitaxel. The resulting amphiphilic molecule then self-assembles into nanoparticles in an aqueous environment.

Experimental Protocol: Synthesis of this compound Conjugate and Nanoparticle Formulation

Materials:

-

IR820

-

6-Aminocaproic acid (EACA)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Paclitaxel (Ptx)

-

4-Dimethylaminopyridine (DMAP)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Dialysis membrane (MWCO = 1000 Da)

-

Distilled water

Procedure for Synthesis of this compound Conjugate:

-

Synthesis of IR820-COOH: IR820 is reacted with 6-aminocaproic acid in the presence of EDC and NHS to introduce a carboxylic acid group.

-

Activation of IR820-COOH: IR820-COOH is dissolved in anhydrous DMF. NHS and DCC are then added to the solution under a nitrogen atmosphere at 0°C and stirred for 2 hours, followed by 24 hours at room temperature to activate the carboxylic acid group.[3]

-

Conjugation with Paclitaxel: Paclitaxel and DMAP are dissolved in anhydrous DMF and added to the activated IR820-COOH solution. The reaction mixture is stirred under a nitrogen atmosphere for 24 hours at room temperature.

-

Purification: The resulting this compound conjugate is purified to remove unreacted starting materials and byproducts.

Procedure for Self-Assembly of this compound Nanoparticles:

-

Dissolve the purified this compound conjugate (e.g., 5 mg) in DMSO (e.g., 2 mL).

-

Transfer the solution into a dialysis bag (MWCO = 1000 Da).

-

Dialyze against distilled water for 24 hours, with several changes of water, to induce the self-assembly of the amphiphilic conjugate into nanoparticles.

-

Collect the resulting nanoparticle suspension.

Physicochemical and Photothermal Properties

The self-assembled this compound nanoparticles exhibit well-defined physicochemical and photothermal characteristics that are crucial for their function as theranostic agents.

| Property | Value | Reference |

| Drug Loading Capacity (IR820 & PTX) | 95.7% | |

| Average Hydrodynamic Diameter | ~129.6 nm | N/A |

| Photothermal Conversion Efficiency (η) | 28.4% (for this compound NPs) vs. 36.4% (for free IR820) | N/A |

| Temperature Increase (118 µM, 300s NIR) | 18.3°C | N/A |

| Excitation Wavelength (Max) | ~710 nm | |

| Emission Wavelength (Max) | ~820 nm |

Mechanism of Action: A Dual Approach

The therapeutic efficacy of this compound nanoparticles stems from a synergistic combination of chemotherapy and photothermal therapy, guided by near-infrared fluorescence imaging.

Experimental Workflow

The overall experimental workflow for evaluating this compound nanoparticles involves their synthesis and characterization, followed by in vitro and in vivo studies to assess their imaging and therapeutic capabilities.

Experimental workflow for this compound nanoparticles.

Chemotherapy: Paclitaxel's Mechanism

Paclitaxel exerts its cytotoxic effects by interfering with the normal function of microtubules during cell division. This leads to cell cycle arrest and subsequent apoptosis.

References

Self-Assembly of IR820-Paclitaxel Conjugates into Theranostic Nanovehicles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly of a novel amphiphilic conjugate, IR820-Paclitaxel (IR820-Ptx), into multifunctional nanovehicles for cancer therapy. This "all-in-one" platform integrates the near-infrared (NIR) fluorescent dye and photothermal agent IR820 with the potent chemotherapeutic drug paclitaxel, offering a promising strategy for imaging-guided chemo-photothermal therapy.[1][2][3] The inherent amphiphilicity of the this compound conjugate drives its self-assembly in aqueous environments to form stable nanoparticles with an exceptionally high therapeutic agent content of 95.7%.[1][2]

Core Concepts and Design Rationale

The this compound nanovehicle design is predicated on a "prodrug" strategy, where the hydrophilic IR820 dye is covalently linked to the hydrophobic paclitaxel molecule via an ester bond. This amphiphilic structure is the cornerstone of its self-assembly into nanoparticles in aqueous solutions. This design simultaneously addresses the poor water solubility of paclitaxel and the rapid in vivo clearance of IR820, enhancing their therapeutic efficacy.

The nanovehicles are engineered to be responsive to the tumor microenvironment. The ester linkage between IR820 and paclitaxel is designed to be cleavable under the acidic conditions and in the presence of esterases that are prevalent within tumor cells, ensuring targeted drug release. Upon accumulation at the tumor site, facilitated by the enhanced permeability and retention (EPR) effect, the nanovehicles can be visualized through the NIR fluorescence of IR820. Subsequent irradiation with a NIR laser triggers the photothermal properties of IR820, inducing hyperthermia, while the released paclitaxel exerts its chemotherapeutic effect.

Quantitative Data Summary

The physicochemical properties of the self-assembled this compound nanovehicles are critical to their in vivo performance. The following tables summarize the key quantitative data reported for these nanoparticles.

| Parameter | Value | Method of Determination |

| Hydrodynamic Diameter | 129.6 nm | Dynamic Light Scattering (DLS) |

| Therapeutic Agent Content | 95.7% | Not specified |

| Critical Aggregation Concentration (CAC) | Not specified in snippets | Conductivity Measurement |

| Zeta Potential | Not specified in snippets | Zeta Potential Analysis |

| Photothermal Conversion Efficiency (of IR820) | ~32.74% | Temperature measurement under NIR laser irradiation |

Note: Specific values for CAC and zeta potential of the this compound conjugate were not available in the provided search results, but the method for their determination is noted.

Experimental Protocols

This section details the methodologies for the synthesis of the this compound conjugate and the subsequent self-assembly into nanovehicles, as well as their characterization and therapeutic evaluation.

Synthesis of this compound Conjugate

The synthesis of the this compound conjugate is achieved through an esterification reaction between a carboxylated derivative of IR820 (IR820-COOH) and paclitaxel.

Materials:

-

IR820

-

Paclitaxel (PTX)

-

Reagents for carboxylation of IR820 (not detailed in snippets)

-

Reagents for esterification (e.g., coupling agents like DCC/DMAP or EDC/NHS)

-

Organic solvents (e.g., DMSO, methanol)

-

Deionized water

Protocol:

-

Carboxylation of IR820: Synthesize IR820-COOH from IR820. The specific reagents and reaction conditions for this step were not detailed in the provided search results.

-

Esterification: React IR820-COOH with PTX in an appropriate organic solvent in the presence of a suitable coupling agent.

-

Purification: Purify the resulting this compound conjugate using techniques such as column chromatography to remove unreacted starting materials and byproducts.

-

Characterization: Confirm the structure of the this compound conjugate using ¹H-NMR and High-Resolution Mass Spectrometry (HRMS).

Preparation of Self-Assembled this compound Nanovehicles

The this compound nanovehicles are prepared via a dialysis method, which leverages the self-assembly of the amphiphilic conjugate in an aqueous environment.

Materials:

-

This compound conjugate

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Dialysis bag (MWCO = 1000 Da)

Protocol:

-

Dissolve 5 mg of the this compound conjugate in 2 mL of DMSO.

-

Transfer the solution into a dialysis bag (MWCO = 1000 Da).

-

Dialyze the solution against deionized water for 24 hours, with regular changes of the water.

-

The self-assembled this compound nanovehicles are formed within the dialysis bag.

Characterization of Nanovehicles

Morphology and Size:

-

Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.

-

Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution.

Stability:

-

Monitor the UV-vis-NIR absorbance spectra of the nanovehicle solution over time to assess long-term stability in water.

In Vitro Drug Release:

-

Use a dialysis method to study the release of PTX from the nanovehicles under different conditions.

-

Simulate physiological conditions (pH 7.4) and the acidic tumor microenvironment (pH 5.0).

-

To assess enzyme sensitivity, incubate the nanovehicles in the presence of an esterase like papain.

-

Quantify the released PTX at various time points using High-Performance Liquid Chromatography (HPLC).

Signaling Pathways and Therapeutic Mechanisms

The therapeutic efficacy of the this compound nanovehicles stems from the synergistic action of photothermal therapy and chemotherapy, both of which can induce tumor cell apoptosis through distinct but potentially interconnected signaling pathways.

Experimental Workflow for In Vitro and In Vivo Evaluation

References

- 1. pH- and Enzyme-Sensitive IR820-Paclitaxel Conjugate Self-Assembled Nanovehicles for Near-Infrared Fluorescence Imaging-Guided Chemo-Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pH- and Enzyme-Sensitive IR820-Paclitaxel Conjugate Self-Assembled Nanovehicles for Near-Infrared Fluorescence Imaging-Guided Chemo-Photothermal Therapy. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Tumor Microenvironment-Activated IR820-Paclitaxel Prodrug

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the IR820-Paclitaxel (IR820-Ptx) prodrug, a promising therapeutic agent designed for targeted activation within the tumor microenvironment. This document details the prodrug's activation mechanism, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex processes through diagrams.

Introduction: Leveraging the Tumor Microenvironment

Conventional chemotherapy often suffers from a lack of specificity, leading to systemic toxicity and undesirable side effects. Prodrug strategies that enable targeted drug activation within the tumor microenvironment (TME) offer a promising solution to this challenge. The TME is characterized by unique physiological and biochemical features, including acidic pH, hypoxia, and overexpression of certain enzymes, which can be exploited as triggers for drug release.[1][2][3]

The this compound conjugate is a novel, "all-in-one" nanoplatform designed for near-infrared (NIR) fluorescence imaging-guided chemo-photothermal therapy.[4][5] This prodrug links the NIR dye IR820 with the potent chemotherapeutic agent paclitaxel (Ptx) through a pH- and enzyme-sensitive linker. This design allows for the prodrug to remain relatively stable in the bloodstream and to selectively release its therapeutic payload upon reaching the tumor, thereby enhancing therapeutic efficacy while minimizing off-target effects.

The this compound Prodrug: Structure and Activation

The this compound conjugate is synthesized by covalently linking a carboxylated derivative of IR820 (IR820-COOH) to paclitaxel. This amphipathic small molecule can self-assemble into nanoparticles in an aqueous solution. The key to its targeted activation lies in the ester linkage connecting the two molecules, which is susceptible to cleavage under the acidic and enzyme-rich conditions characteristic of the TME.

The acidic environment of the tumor (pH ~6.5) and the presence of overexpressed enzymes, such as esterases, work synergistically to hydrolyze the ester bond, leading to the release of both IR820 and paclitaxel. The released IR820 can then be used for NIR fluorescence imaging and for photothermal therapy (PTT) upon laser irradiation, while the freed paclitaxel exerts its cytotoxic effects on the cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the physicochemical properties, drug release kinetics, and therapeutic efficacy of the this compound nanoparticles.

| Property | Value | Reference |

| Drug Loading Content (IR820) | ~45.2% | |

| Drug Loading Content (Paclitaxel) | ~50.5% | |

| Total Therapeutic Agent Content | ~95.7% | |

| Particle Size (Diameter) | ~150 nm | |

| Zeta Potential | -12.5 mV |

Table 1: Physicochemical Properties of this compound Nanoparticles

| Condition | Cumulative Release (%) | Time (hours) | Reference |

| pH 7.4 | ~20% | 48 | |

| pH 6.5 | ~45% | 48 | |

| pH 5.0 | ~60% | 48 | |

| pH 7.4 + Esterase | ~35% | 48 | |

| pH 6.5 + Esterase | ~65% | 48 | |

| pH 5.0 + Esterase | ~80% | 48 |

Table 2: In Vitro Drug Release Profile of this compound Nanoparticles

| Cell Line | Treatment | IC50 (µg/mL of PTX) | Reference |

| 4T1 | Free PTX | 0.15 | |

| 4T1 | This compound NPs | 0.32 | |

| 4T1 | This compound NPs + Laser | 0.08 |

Table 3: In Vitro Cytotoxicity of this compound Nanoparticles

| Treatment Group | Tumor Volume (mm³) at Day 14 | Tumor Inhibition Rate (%) | Reference |

| Saline | ~1200 | - | |

| This compound NPs | ~800 | 33.3% | |

| Free PTX | ~700 | 41.7% | |

| This compound NPs + Laser | ~100 | 91.7% |

Table 4: In Vivo Antitumor Efficacy in 4T1 Tumor-Bearing Mice

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development and evaluation of the this compound prodrug.

Synthesis of the this compound Conjugate

The synthesis of the this compound conjugate is a multi-step process that begins with the modification of the IR820 dye to introduce a carboxylic acid group, followed by an esterification reaction with paclitaxel.

Step 1: Synthesis of Carboxyl-Derivatized IR820 (IR820-COOH)

-

Dissolve IR820 dye (0.3984 mmol) in 10 mL of anhydrous dimethylformamide (DMF) in a round-bottom flask.

-

Add 6-aminocaproic acid (EACA, 2.0 mmol) and triethylamine (TEA, 2.0 mmol) to the solution.

-

Heat the reaction mixture to 85°C and stir under a nitrogen atmosphere for 4 hours. The color of the solution will change from green to blue.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate/methanol (from 10:1 to 3:1) as the eluent.

-

Dry the purified IR820-COOH under vacuum overnight. The typical yield is approximately 65%.

Step 2: Synthesis of this compound Conjugate

-

Dissolve IR820-COOH (0.1595 mmol) in 10 mL of anhydrous DMF.

-

Add N-hydroxysuccinimide (NHS, 0.3267 mmol) and dicyclohexylcarbodiimide (DCC, 0.3223 mmol) dissolved in anhydrous DMF to the solution with stirring.

-

Conduct the reaction under a nitrogen atmosphere at 0°C for 2 hours, and then continue for 24 hours at room temperature to activate the IR820-COOH.

-

Filter the activated IR820-COOH solution to remove the dicyclohexylurea byproduct.

-

Add paclitaxel (PTX, 0.2393 mmol) and 4-dimethylaminopyridine (DMAP, 0.3190 mmol) to the filtrate.

-

Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.

-

Remove the solvent by vacuum evaporation.

-

Purify the crude product by silica gel column chromatography using dichloromethane/methanol (20:1) as the eluent.

-

Dry the final this compound conjugate under vacuum.

In Vitro Drug Release Study

This protocol details the dialysis method used to evaluate the release of paclitaxel from the this compound nanoparticles under different pH and enzymatic conditions.

-

Disperse 5 mg of this compound nanoparticles in 10 mL of phosphate-buffered saline (PBS) at the desired pH (7.4, 6.5, or 5.0). For enzymatic release studies, add esterase to the buffer solution.

-

Transfer the nanoparticle suspension into a dialysis bag (MWCO 8000–14000 Da).

-

Immerse the dialysis bag in 50 mL of the corresponding release medium (PBS with or without esterase) at 37°C with constant stirring.

-

At predetermined time intervals, withdraw the entire release medium and replace it with 50 mL of fresh medium.

-

Determine the concentration of paclitaxel in the collected release medium using High-Performance Liquid Chromatography (HPLC).

-

Calculate the cumulative drug release percentage at each time point.

In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxicity of the this compound nanoparticles.

-

Seed 4T1 breast cancer cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Replace the culture medium with fresh medium containing various concentrations of free paclitaxel, this compound nanoparticles, or a control vehicle.

-

For the photothermal therapy groups, after 4 hours of incubation with the nanoparticles, irradiate the designated wells with an 808 nm laser (1.0 W/cm²) for 5 minutes.

-

Incubate the plates for an additional 24 or 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control group and determine the half-maximal inhibitory concentration (IC50).

In Vivo Antitumor Efficacy Study

This protocol outlines the establishment of a tumor model in mice and the subsequent treatment to evaluate the in vivo efficacy of the this compound nanoparticles.

-

Subcutaneously inject 1 x 10⁶ 4T1 cells into the flank of female BALB/c mice.

-

Allow the tumors to grow to a volume of approximately 100-150 mm³.

-

Randomly divide the tumor-bearing mice into different treatment groups (e.g., Saline, Free PTX, this compound NPs, this compound NPs + Laser).

-

Administer the respective treatments via intravenous injection.

-

For the photothermal therapy group, 24 hours post-injection, irradiate the tumor site with an 808 nm laser (1.0 W/cm²) for 5 minutes.

-

Monitor tumor volume and body weight every two days for the duration of the study (typically 14-21 days). Tumor volume is calculated using the formula: (tumor length) x (tumor width)² / 2.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histological examination).

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the action and evaluation of the this compound prodrug.

Caption: Activation of the this compound prodrug in the tumor microenvironment.

Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.

Caption: Experimental workflow for the in vivo antitumor efficacy study.

References

- 1. An NMR Protocol for In Vitro Paclitaxel Release from an Albumin-Bound Nanoparticle Formulation | Semantic Scholar [semanticscholar.org]

- 2. scielo.br [scielo.br]

- 3. Photothermal therapy in a murine colon cancer model using near-infrared absorbing gold nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Foundational Studies on Cyanine Dyes in Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals